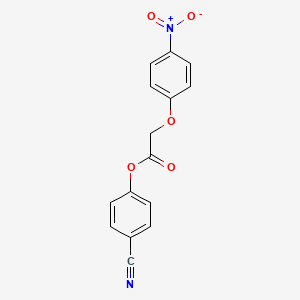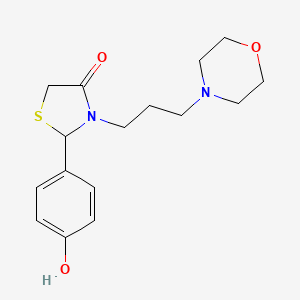![molecular formula C16H16Br3N3O3S B3823810 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}-4-methylbenzamide](/img/structure/B3823810.png)
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}-4-methylbenzamide
概要
説明
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}-4-methylbenzamide is a complex organic compound with the molecular formula C16H16Br3N3O3S and a molecular weight of 570.1 g/mol . This compound is characterized by the presence of a sulfonamide group, a tribromoethyl group, and a methylbenzamide moiety, making it a unique and versatile chemical entity.
準備方法
The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-aminobenzenesulfonamide with an appropriate brominated precursor.
Introduction of the tribromoethyl group: This step involves the reaction of the intermediate with tribromoethanol under suitable conditions to form the tribromoethyl moiety.
Coupling with 4-methylbenzoyl chloride: The final step involves coupling the intermediate with 4-methylbenzoyl chloride to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include sulfonic acids, amines, and substituted derivatives.
科学的研究の応用
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
作用機序
The mechanism of action of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The tribromoethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
類似化合物との比較
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}-4-methylbenzamide can be compared with other similar compounds, such as:
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methylbenzamide: This compound has a similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-2-methylbenzamide: This compound differs in the position of the methyl group, which can influence its chemical properties and applications.
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide:
特性
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(4-sulfamoylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Br3N3O3S/c1-10-2-4-11(5-3-10)14(23)22-15(16(17,18)19)21-12-6-8-13(9-7-12)26(20,24)25/h2-9,15,21H,1H3,(H,22,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSQDXKKQZMQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B3823750.png)
![METHYL 3-(1H-INDOL-3-YL)-2-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]PROPANOATE](/img/structure/B3823761.png)

![(4-Methoxyphenyl)-[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B3823780.png)

![1-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl 5-bromo-2-furoate](/img/structure/B3823795.png)
![N-{2,2,2-tribromo-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B3823800.png)
![N-methyl-3-{methyl[(1-methyl-1H-indol-2-yl)methyl]amino}butanamide](/img/structure/B3823802.png)
![N-[1-(benzylamino)-2,2,2-tribromoethyl]-4-methylbenzamide](/img/structure/B3823811.png)
![N-[1-({[4-(ACETYLAMINO)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE](/img/structure/B3823817.png)


![3-[3-(4-morpholinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B3823830.png)
